Cas no 791774-66-8 (Pyrazino[1,2-a]indole,8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-, (4R,10aS)-)

Pyrazino[1,2-a]indole,8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-, (4R,10aS)- structure
791774-66-8 structure
Product Name:Pyrazino[1,2-a]indole,8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-, (4R,10aS)-
CAS No:791774-66-8
MF:C13H17FN2
MW:220.285886526108
CID:555761
PubChem ID:45097679
Update Time:2025-04-19

Pyrazino[1,2-a]indole,8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-, (4R,10aS)- Chemical and Physical Properties

Names and Identifiers

    • Pyrazino[1,2-a]indole,8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-, (4R,10aS)-
    • Pyrazino[1,2-a]indole, 8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-, (4R,10aS)- (9CI)
    • SCHEMBL5356671
    • 791774-66-8
    • Pyrazino[1,2-a]indole,8-fluoro-1,2,3,4,10,10a-hexahydro-4,6-dimethyl-,(4r,10as)-(9ci)
    • (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole
    • Inchi: 1S/C13H17FN2/c1-8-3-11(14)4-10-5-12-7-15-6-9(2)16(12)13(8)10/h3-4,9,12,15H,5-7H2,1-2H3/t9-,12+/m1/s1
    • InChI Key: JCXPVDATAVDKTJ-SKDRFNHKSA-N
    • SMILES: FC1C=C(C)C2=C(C=1)C[C@H]1CNC[C@@H](C)N12

Computed Properties

  • Exact Mass: 220.138
  • Monoisotopic Mass: 220.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2
  • XLogP3: 2.4
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